molecular formula C26H24ClF4N5O3 B12416567 KRAS inhibitor-8

KRAS inhibitor-8

Cat. No.: B12416567
M. Wt: 565.9 g/mol
InChI Key: ABVZCBJMBAVTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS inhibitor-8 is a small molecule designed to target the KRAS protein, which is a member of the RAS family of GTPases. KRAS mutations are implicated in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers . The compound aims to inhibit the activity of KRAS, thereby disrupting the signaling pathways that lead to uncontrolled cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KRAS inhibitor-8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: KRAS inhibitor-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and selectivity for the KRAS protein .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation with high yield and selectivity .

Major Products Formed: The major products formed from these reactions are typically intermediates that are further modified to produce the final this compound compound. These intermediates often contain functional groups that enhance the compound’s binding affinity and selectivity for the KRAS protein .

Properties

Molecular Formula

C26H24ClF4N5O3

Molecular Weight

565.9 g/mol

IUPAC Name

1-[4-[6-chloro-2-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H24ClF4N5O3/c1-2-19(38)35-6-8-36(9-7-35)24-15-12-16(27)20(21-17(28)4-3-5-18(21)37)22(29)23(15)32-25(33-24)39-11-10-34-13-26(30,31)14-34/h2-5,12,37H,1,6-11,13-14H2

InChI Key

ABVZCBJMBAVTME-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F)OCCN5CC(C5)(F)F

Origin of Product

United States

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